molecular formula C22H16ClNO3S B4196960 2-[4-(1,3-benzothiazol-2-yl)-2-chloro-6-methoxyphenoxy]-1-phenylethanone

2-[4-(1,3-benzothiazol-2-yl)-2-chloro-6-methoxyphenoxy]-1-phenylethanone

Cat. No. B4196960
M. Wt: 409.9 g/mol
InChI Key: DECNZDJHAPVNPF-UHFFFAOYSA-N
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Description

Benzothiazole is a privileged scaffold in the field of synthetic and medicinal chemistry. Its derivatives and metal complexes possess a wide range of pharmacological properties and a high degree of structural diversity, making it vital for the investigation of novel therapeutics .


Synthesis Analysis

The synthesis of 2-arylbenzothiazoles has been achieved through various synthetic pathways, including the condensation of 2-aminothiophenol with aldehydes/ketones/acids/acyl chlorides . A novel and facile methodology for the synthesis of 2-substituted benzothiazole derivatives has been established, using α-keto acids and 2,2’-disulfanediyldianiline as substrates and sodium metabisulfite as a catalyst .


Molecular Structure Analysis

The benzothiazole ring system is a heterocycle involving a benzene ring fused to a thiazole ring .


Chemical Reactions Analysis

The carbon at the 2nd position of benzothiazole is the most active site from a synthetic and medicinal point of view. Changes in the functional group at the 2nd position induce significant changes in the biological activity of compounds .

Mechanism of Action

While the specific mechanism of action for your compound is not available, numerous biologically potent molecules containing 2-substituted benzothiazole scaffolds have been found to have enormous biological applications .

Safety and Hazards

While specific safety and hazard information for your compound is not available, it’s important to handle all chemical compounds with care. For example, (Benzothiazol-2-ylthio)methyl thiocyanate (TCMTB), a benzothiazole compound, is an oily, flammable, red to brown liquid with a pungent odor that is very slightly soluble in water. It decomposes on heating producing hydrogen cyanide, sulfur oxides, and nitrogen oxides .

Future Directions

The extensive significance of benzo-fused heterocyclic moieties formation has led to broad and valuable different approaches for their synthesis. This study gives a current precis of research on the fabrication of 2-arylbenzothiazoles through different synthetic pathways and shall be helpful for researchers and scientists who are working in this field to make more potent biologically active benzothiazole-based drugs .

properties

IUPAC Name

2-[4-(1,3-benzothiazol-2-yl)-2-chloro-6-methoxyphenoxy]-1-phenylethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H16ClNO3S/c1-26-19-12-15(22-24-17-9-5-6-10-20(17)28-22)11-16(23)21(19)27-13-18(25)14-7-3-2-4-8-14/h2-12H,13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DECNZDJHAPVNPF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=CC(=C1)C2=NC3=CC=CC=C3S2)Cl)OCC(=O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H16ClNO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

409.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[4-(1,3-Benzothiazol-2-yl)-2-chloro-6-methoxyphenoxy]-1-phenylethanone

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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